

Overview of Thalidomide-O-PEG4-NHS Ester

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Compound of Interest

Compound Name: Thalidomide-O-PEG4-NHS ester

Cat. No.: B8106462

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Thalidomide-O-PEG4-NHS ester is a bifunctional, PEG-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} It is a synthetic compound that incorporates a thalidomide derivative, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 4-unit polyethylene glycol (PEG) spacer to a reactive N-hydroxysuccinimide (NHS) ester.^{[4][5][6][7]} The NHS ester group enables covalent conjugation to primary amine moieties present on a target protein ligand, thus facilitating the creation of a complete PROTAC molecule.^{[4][5][6]} PROTACs synthesized using this linker leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a powerful therapeutic modality for various diseases, including cancer and neurodegenerative disorders.^{[1][8]}

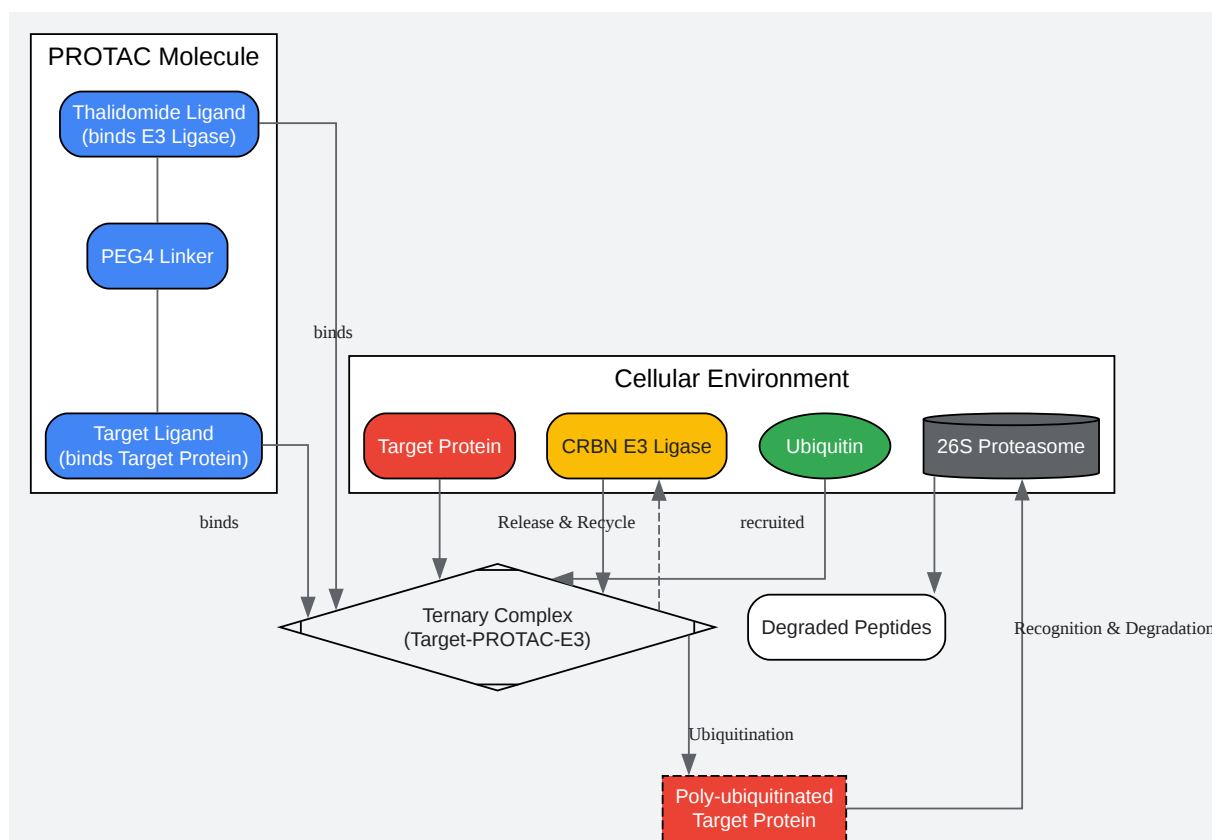
Core Chemical and Physical Properties

The physical and chemical characteristics of **Thalidomide-O-PEG4-NHS ester** are critical for its handling, reaction setup, and the properties of the resulting PROTAC. Key quantitative data are summarized below.

Property	Data	Source(s)
IUPAC Name	2,5-dioxopyrrolidin-1-yl 1-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oate	
CAS Number	2411681-88-2	[4][7]
Molecular Formula	C28H33N3O13	[7]
Molecular Weight	619.58 g/mol	
Purity	≥95% - 98%	[5][7]
Physical Form	Solid / Oil	[7]
Solubility	Soluble in DCM, DMF, DMSO	[7][9]
Storage Conditions	Store at -20°C, sealed, away from moisture.	[1]
Stability	Stable for at least 6 months at -20°C.	[6][7]

Mechanism of Action in PROTAC-Mediated Degradation

The fundamental role of **Thalidomide-O-PEG4-NHS ester** is to act as a key building block for a PROTAC. Once conjugated to a target-specific ligand, the resulting PROTAC hijacks the ubiquitin-proteasome pathway. The process involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome.



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Caption: PROTAC mechanism: from ternary complex formation to proteasomal degradation.

Experimental Protocol: PROTAC Synthesis

This section provides a detailed methodology for the conjugation of **Thalidomide-O-PEG4-NHS ester** to a ligand containing a primary amine.

4.1 Materials and Reagents

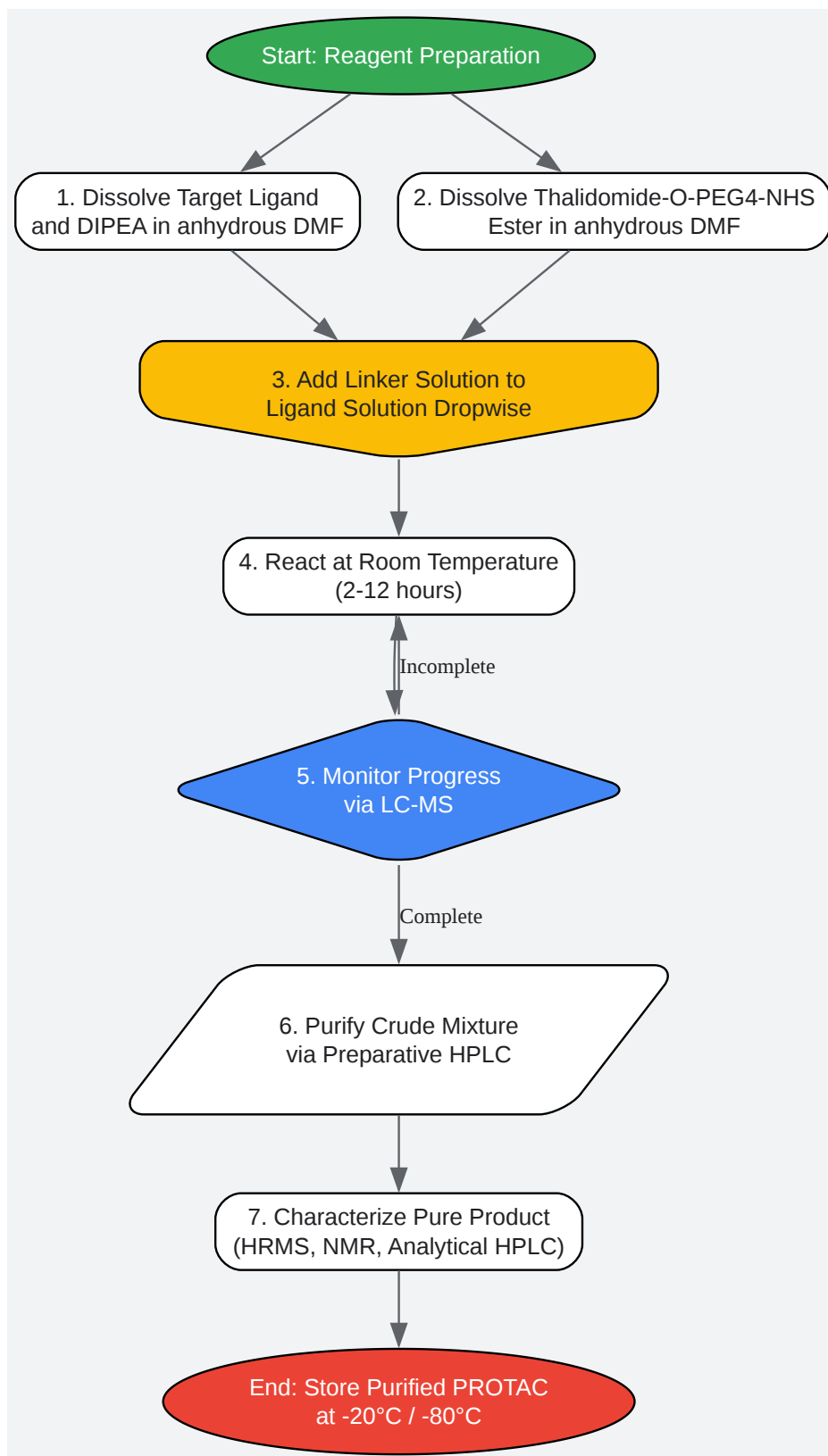
- **Thalidomide-O-PEG4-NHS ester**

- Target protein ligand (containing a primary amine, -NH₂)
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Tertiary base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Reaction buffer (for aqueous reactions): 0.1 M sodium bicarbonate or phosphate buffer (pH 8.3-8.5)[9]
- Reaction vessel (e.g., glass vial with a magnetic stirrer)
- Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

4.2 Step-by-Step Conjugation Protocol

- Reagent Preparation:
 - Carefully weigh the target protein ligand and dissolve it in a minimal volume of anhydrous DMF or DMSO.
 - In a separate vial, dissolve 1.1 to 1.5 molar equivalents of **Thalidomide-O-PEG4-NHS ester** in anhydrous DMF or DMSO. The fresh solution should be used immediately.[9]
- Reaction Setup:
 - To the stirred solution of the target ligand, add 2-3 molar equivalents of a tertiary base (e.g., DIPEA). The base acts as a catalyst by deprotonating the primary amine on the ligand, increasing its nucleophilicity.
 - Slowly add the **Thalidomide-O-PEG4-NHS ester** solution dropwise to the ligand solution.
- Reaction Incubation:

- Allow the reaction to proceed at room temperature for 2-12 hours. The optimal reaction time can vary depending on the reactivity of the ligand.
- Monitor the reaction progress periodically using analytical HPLC-MS to track the consumption of starting materials and the formation of the desired PROTAC product.
- Purification:
 - Once the reaction is complete, the crude mixture can be directly purified.
 - Use preparative reverse-phase HPLC (RP-HPLC) to isolate the final PROTAC conjugate from unreacted starting materials and byproducts.
- Verification and Characterization:
 - Confirm the molecular weight of the purified product using high-resolution mass spectrometry (HRMS).
 - Verify the structure and confirm successful conjugation using ^1H and ^{13}C NMR spectroscopy.
 - Assess the purity of the final compound using analytical HPLC (purity should typically be >95%).
- Storage:
 - Lyophilize the pure HPLC fractions to obtain the final PROTAC as a solid.
 - Store the final product at -20°C or -80°C to ensure long-term stability.



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Caption: Workflow for the synthesis of a PROTAC using **Thalidomide-O-PEG4-NHS ester**.

Applications in Research and Drug Development

Thalidomide-O-PEG4-NHS ester is a foundational tool for developing PROTACs across multiple therapeutic areas. Its utility lies in providing a validated E3 ligase handle and a flexible linker that can be readily attached to various target ligands.

- **Oncology:** PROTACs are extensively explored for degrading cancer-promoting proteins, such as androgen and estrogen receptors in prostate and breast cancer, respectively.[8]
- **Neurodegenerative Diseases:** This technology shows promise for clearing pathogenic protein aggregates, such as tau or α -synuclein, which are implicated in Alzheimer's and Parkinson's diseases.[8]
- **Autoimmune and Inflammatory Disorders:** PROTACs can be designed to degrade specific kinases or transcription factors that drive inflammatory responses, offering a novel approach to treating autoimmune conditions.[8]

The PEG4 linker component is particularly advantageous as it can improve the aqueous solubility and pharmacokinetic properties of the final PROTAC molecule, which are critical factors in drug development.

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